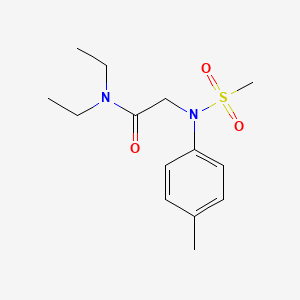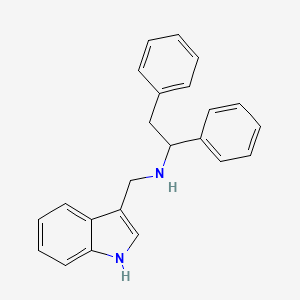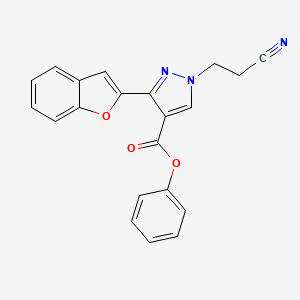
N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has been widely used in scientific research. DMG belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has been shown to have potential therapeutic effects in a variety of diseases.
Mecanismo De Acción
DMG acts as an N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor antagonist, which means it blocks the activity of N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors in the brain. N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors are involved in many important physiological processes, including learning and memory. However, overactivation of N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors can lead to excitotoxicity, which is a process that damages neurons and can lead to cell death. By blocking N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors, DMG can prevent excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects:
DMG has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. DMG can also increase the production of ATP, which is the primary source of energy for cells. In addition, DMG can modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which play important roles in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMG is its ability to protect neurons from damage and promote cell survival. This makes it a valuable tool for studying the mechanisms of neurodegeneration and developing new therapies for neurodegenerative diseases. However, DMG can also have off-target effects, which may complicate the interpretation of experimental results. In addition, DMG can be toxic at high doses, which limits its use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on DMG. One area of interest is the development of new DMG derivatives that have improved pharmacological properties and fewer off-target effects. Another area of interest is the investigation of the role of DMG in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and cancer. Finally, further research is needed to fully understand the mechanisms of action of DMG and its potential therapeutic applications in a variety of diseases.
Métodos De Síntesis
DMG can be synthesized by reacting N,N-diethylglycine with 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction yields DMG as a white crystalline solid.
Aplicaciones Científicas De Investigación
DMG has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMG has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of autoimmune diseases and cancer.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-15(6-2)14(17)11-16(20(4,18)19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAHVDACCNILEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367498 |
Source


|
| Record name | N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6167-53-9 |
Source


|
| Record name | N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)

![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)

